

# Filgotinib Maleate: A Meta-Analysis of Clinical Trial Efficacy in Inflammatory Diseases

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## Compound of Interest

Compound Name: *Filgotinib Maleate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data on the efficacy of **Filgotinib Maleate**, an oral, selective Janus kinase 1 (JAK1) inhibitor. It is intended to serve as an objective resource for researchers, scientists, and drug development professionals, offering a comparative overview of Filgotinib's performance across various inflammatory and autoimmune conditions. This document summarizes quantitative efficacy data, details experimental protocols from key clinical trials, and visualizes relevant biological pathways and research workflows.

## Comparative Efficacy of Filgotinib

Filgotinib has been extensively studied in a range of inflammatory diseases, primarily rheumatoid arthritis, ulcerative colitis, and Crohn's disease. The following tables summarize the key efficacy data from pivotal Phase 3 clinical trials.

### Rheumatoid Arthritis (FINCH Program)

The FINCH clinical trial program evaluated the efficacy and safety of filgotinib in patients with moderately to severely active rheumatoid arthritis (RA) across different patient populations.

Table 1: Efficacy of Filgotinib in Rheumatoid Arthritis (FINCH 1, 2, and 3 Trials)

Indication	Trial	Patient Population	Treatment Arms	Primary Endpoint	Efficacy Outcome at Primary Endpoint
Rheumatoid Arthritis	FINCH 1[1][2][3]	Inadequate response to Methotrexate (MTX)	Filgotinib 200mg + MTX, Filgotinib 100mg + MTX, Adalimumab + MTX, Placebo + MTX	ACR20 at Week 12	Filgotinib 200mg: Significantly higher ACR20 response vs. Placebo.[1]
Rheumatoid Arthritis	FINCH 2	Inadequate response to biologic DMARDs	Filgotinib 200mg + csDMARD, Filgotinib 100mg + csDMARD, Placebo + csDMARD	ACR20 at Week 12	Filgotinib 200mg & 100mg: Significantly higher ACR20 response vs. Placebo.
Rheumatoid Arthritis	FINCH 3	MTX-naïve	Filgotinib 200mg + MTX, Filgotinib 100mg + MTX, Filgotinib 200mg monotherapy, MTX monotherapy	ACR20 at Week 24	Filgotinib 200mg + MTX: Superior ACR20 response vs. MTX alone.

ACR20: American College of Rheumatology 20% improvement criteria; csDMARD: conventional synthetic disease-modifying antirheumatic drug.

## Ulcerative Colitis (SELECTION Trial)

The SELECTION trial assessed the efficacy and safety of filgotinib for the treatment of moderately to severely active ulcerative colitis (UC). The study included two induction cohorts (biologic-naïve and biologic-experienced) and a maintenance phase.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Efficacy of Filgotinib in Ulcerative Colitis (SELECTION Trial)

Indication	Patient Population	Treatment Arms (Induction)	Primary Endpoint (Induction)	Efficacy Outcome at Week 10 (Clinical Remission)	Primary Endpoint (Maintenance)	Efficacy Outcome at Week 58 (Clinical Remission)
Ulcerative Colitis	Biologic-Naïve	Filgotinib 200mg, Filgotinib 100mg, Placebo	Clinical Remission at Week 10	Filgotinib 200mg: 26.1% vs. 15.3% for Placebo. <a href="#">[5]</a>	Clinical Remission at Week 58	Filgotinib 200mg: 37.2% vs. 11.2% for Placebo. <a href="#">[5]</a>
	Biologic-Experienced	Filgotinib 200mg, Filgotinib 100mg, Placebo	Clinical Remission at Week 10	Filgotinib 200mg: 11.5% vs. 4.2% for Placebo. <a href="#">[5]</a>	Clinical Remission at Week 58	Filgotinib 200mg: 37.2% vs. 11.2% for Placebo. <a href="#">[5]</a>

Clinical Remission as defined by Mayo Clinic Score (MCS).

## Crohn's Disease (DIVERSITY Trial)

The DIVERSITY trial evaluated the efficacy and safety of filgotinib in patients with moderately to severely active Crohn's disease (CD).[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 3: Efficacy of Filgotinib in Crohn's Disease (DIVERSITY Trial)

Indication	Patient Population	Treatment Arms (Induction)	Co-Primary Endpoints (Induction - Week 10)	Efficacy Outcome (Induction)	Co-Primary Endpoints (Maintenance - Week 58)	Efficacy Outcome (Maintenance)
Crohn's Disease	Biologic-Naïve & Experienced	Filgotinib 200mg, Filgotinib 100mg, Placebo	Clinical Remission (PRO-2) & Endoscopic Response (SES-CD)	Did not meet co-primary endpoints. <a href="#">[9]</a> <a href="#">[10]</a>	Clinical Remission (PRO-2) & Endoscopic Response (SES-CD)	Filgotinib 200mg: Met co-primary endpoints. <a href="#">[9]</a> <a href="#">[10]</a>

PRO-2: Patient-Reported Outcome-2; SES-CD: Simple Endoscopic Score for Crohn's Disease.

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the key trials cited.

### FINCH 1 Trial Protocol (Rheumatoid Arthritis)

- Study Design: A randomized, double-blind, placebo- and active-controlled, multicenter, Phase 3 study.[\[1\]](#)
- Participants: Adults with moderately to severely active RA who had an inadequate response to methotrexate (MTX).[\[1\]](#)
- Intervention: Patients were randomized to receive filgotinib (200 mg or 100 mg once daily), adalimumab (40 mg every other week), or placebo, all in combination with a stable dose of MTX.[\[1\]](#)

- **Primary Outcome Measures:** The primary endpoint was the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at Week 12.[\[1\]](#)
- **Key Secondary Outcome Measures:** Key secondary endpoints included ACR50 and ACR70 response, change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI), and change from baseline in the modified Total Sharp Score (mTSS) at Week 24.

## SELECTION Trial Protocol (Ulcerative Colitis)

- **Study Design:** A Phase 2b/3 randomized, double-blind, placebo-controlled trial consisting of two induction studies and one maintenance study.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Participants:** Adult patients with moderately to severely active ulcerative colitis, stratified by prior biologic use (biologic-naïve or biologic-experienced).[\[4\]](#)
- **Intervention:** In the induction phase, patients were randomized 2:2:1 to receive filgotinib 200 mg, filgotinib 100 mg, or placebo once daily for 11 weeks.[\[5\]](#)[\[6\]](#) Responders at week 10 were then re-randomized 2:1 to continue their filgotinib dose or switch to placebo for the maintenance phase through week 58.[\[5\]](#)[\[6\]](#)
- **Primary Outcome Measures:** The primary endpoint for both the induction and maintenance phases was the proportion of patients in clinical remission at Week 10 and Week 58, respectively, as defined by the Mayo Clinic Score (endoscopic subscore of 0 or 1, rectal bleeding subscore of 0, and a stool frequency subscore of 0 or 1 with a decrease of at least 1 point from baseline).[\[5\]](#)

## DIVERSITY Trial Protocol (Crohn's Disease)

- **Study Design:** A Phase 3, double-blind, randomized, placebo-controlled trial with induction and maintenance phases.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Participants:** Adult patients with moderately to severely active Crohn's disease. The trial enrolled both biologic-naïve and biologic-experienced patients into two separate induction studies.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Intervention:** In the induction studies, patients were randomized 1:1:1 to receive filgotinib 200 mg, filgotinib 100 mg, or placebo once daily for 11 weeks.[\[9\]](#)[\[10\]](#) Patients who responded to

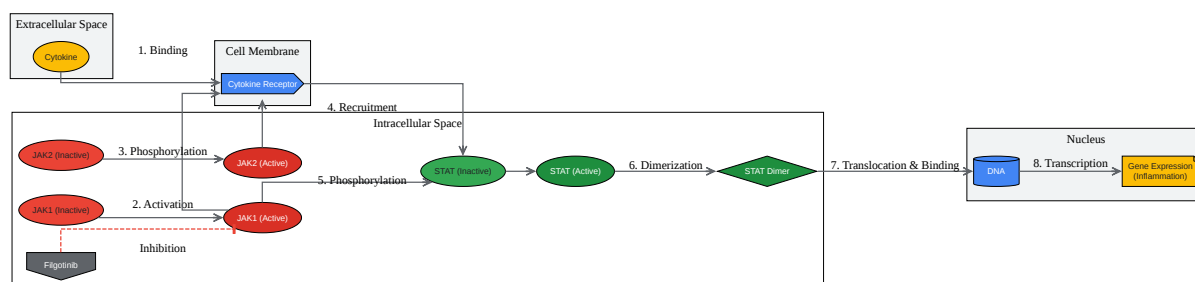
filgotinib at week 10 were re-randomized 2:1 to continue their induction dose or switch to placebo for the maintenance study up to week 58.[8][9][10]

- Co-Primary Outcome Measures: The co-primary endpoints for both induction and maintenance phases were clinical remission based on the Patient-Reported Outcome-2 (PRO-2) and endoscopic response defined as a  $\geq 50\%$  reduction from baseline in the Simple Endoscopic Score for Crohn's Disease (SES-CD).[9][10]

## Signaling Pathway and Experimental Workflows

### JAK-STAT Signaling Pathway and Filgotinib's Mechanism of Action

Filgotinib is a preferential inhibitor of JAK1. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immune responses. By inhibiting JAK1, filgotinib modulates the signaling of pro-inflammatory cytokines.

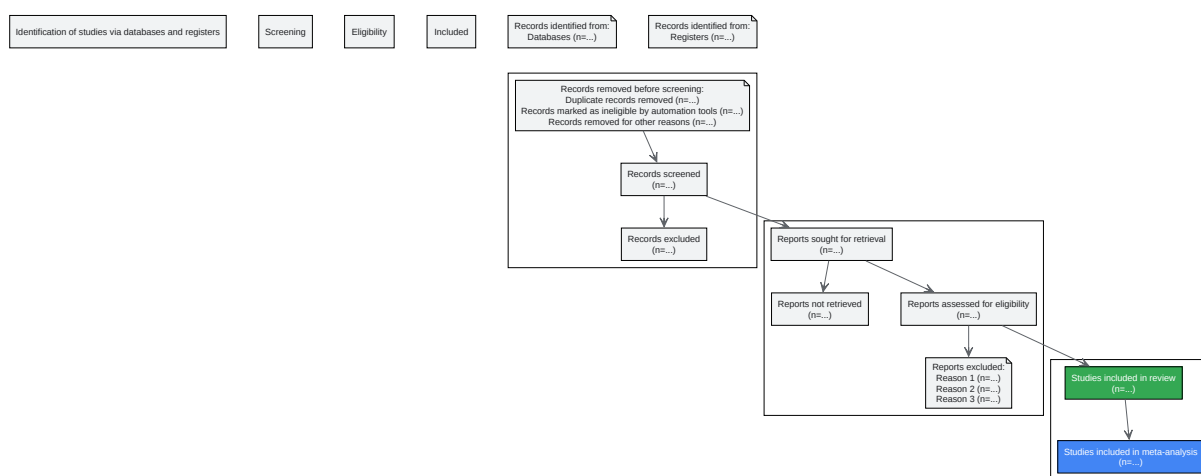


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Caption: The JAK-STAT signaling pathway and the inhibitory action of Filgotinib on JAK1.

## Meta-Analysis Workflow (PRISMA)

A systematic review and meta-analysis of clinical trial data typically follows the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines. This ensures a transparent and reproducible process.



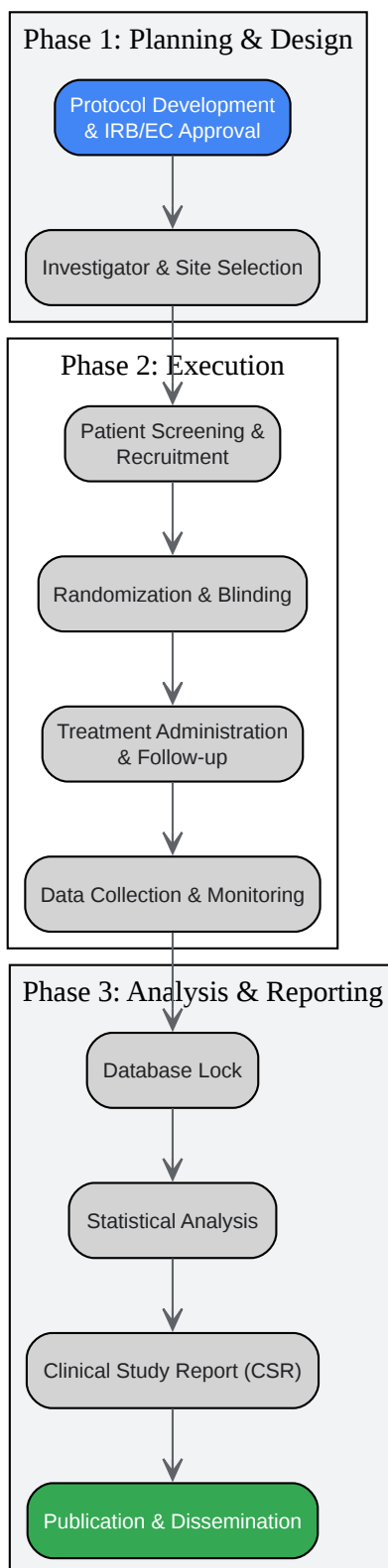
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Caption: A PRISMA flow diagram illustrating the workflow of a systematic review and meta-analysis.

## Clinical Trial Logical Workflow



The typical workflow of a multi-phase clinical trial, from patient recruitment to data analysis, is a structured process designed to ensure patient safety and data integrity.



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Caption: A logical workflow diagram for a typical randomized controlled clinical trial.

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